molecular formula C17H19FN6 B12476842 N6-cyclopentyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-cyclopentyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12476842
M. Wt: 326.4 g/mol
InChI Key: RYFJQYUGIMCCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Chemical Reactions Analysis

N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cellobiase, which is involved in the breakdown of cellulose in fungi . This inhibition can lead to the disruption of fungal cell wall synthesis, thereby exhibiting antifungal activity. Additionally, its anticancer properties may be attributed to its ability to interfere with the signaling pathways that regulate cancer cell growth and survival .

Comparison with Similar Compounds

N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in the substituents attached to the pyrazolopyrimidine ring. The presence of different substituents can significantly influence their biological activities and pharmacological properties.

Properties

Molecular Formula

C17H19FN6

Molecular Weight

326.4 g/mol

IUPAC Name

6-N-cyclopentyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H19FN6/c1-24-16-14(10-19-24)15(20-13-8-6-11(18)7-9-13)22-17(23-16)21-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,20,21,22,23)

InChI Key

RYFJQYUGIMCCLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.